molecular formula C27H32N4O8 B560565 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B560565
M. Wt: 540.6 g/mol
InChI Key: QTFDOBJYFQFDIO-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-Ph-NH2 is a synthetic compound that combines a pomalidomide-based cereblon ligand with a four-unit polyethylene glycol linker. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology as an E3 ligase ligand-linker conjugate. The polyethylene glycol linker enhances the solubility and stability of the compound, making it suitable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG4-Ph-NH2 involves several steps:

    Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.

    Attachment of Polyethylene Glycol Linker: The four-unit polyethylene glycol linker is attached to the pomalidomide-based cereblon ligand through a series of coupling reactions.

Industrial Production Methods

Industrial production of Pomalidomide-PEG4-Ph-NH2 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and feasibility for large-scale production. The final product is purified to achieve a purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG4-Ph-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving Pomalidomide-PEG4-Ph-NH2 are typically larger conjugates used in targeted protein degradation applications .

Mechanism of Action

Pomalidomide-PEG4-Ph-NH2 exerts its effects by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker enhances the solubility and stability of the compound, facilitating its interaction with the target proteins .

Properties

IUPAC Name

4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFDOBJYFQFDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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